molecular formula C16H16ClN3O B11103431 N'-[(E)-(3-chlorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(3-chlorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11103431
M. Wt: 301.77 g/mol
InChI Key: XMUUNUOCHUITEY-VXLYETTFSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 3-methylaniline in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-[(4-chlorophenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorophenyl and methylphenyl groups contributes to its unique properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H16ClN3O/c1-12-4-2-7-15(8-12)18-11-16(21)20-19-10-13-5-3-6-14(17)9-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

XMUUNUOCHUITEY-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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